molecular formula C8H12O4S B2665578 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2580238-00-0

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2665578
CAS No.: 2580238-00-0
M. Wt: 204.24
InChI Key: ZFICOHTYTJWOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid is a chemical compound with the molecular formula C8H12O4S. It is characterized by a bicyclo[1.1.1]pentane core structure with a methanesulfonyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the bicyclo[1.1.1]pentane core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

Uniqueness

2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to its specific combination of the bicyclo[1.1.1]pentane core, methanesulfonyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c1-13(11,12)8-3-7(4-8,5-8)2-6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICOHTYTJWOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C12CC(C1)(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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